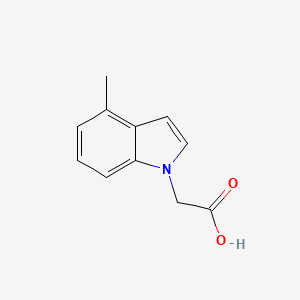

(4-methyl-1H-indol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVALGQXRMNJDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Potential of 4 Methyl 1h Indol 1 Yl Acetic Acid

Broader Biological Activities of Indole (B1671886) Derivatives

The indole ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of pharmacological effects. These activities range from anticancer and anti-inflammatory to antimicrobial and antioxidant properties, among others. nih.govmdpi.com Many commercially available drugs incorporate the indole nucleus, highlighting its therapeutic value. nih.gov Research continues to uncover novel indole-based compounds with potent biological activities, underscoring the versatility of this heterocyclic scaffold. nih.gov

Indole derivatives are a significant class of compounds investigated for their anticancer and antitumor properties. nih.govmdpi.com Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for cancer cell proliferation and survival.

One notable strategy involves the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A series of synthetic N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed based on this principle. nih.govrsc.org Among these, compound 7d demonstrated potent antiproliferative activity against several human cancer cell lines. nih.gov Mechanistic studies confirmed that compound 7d induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner similar to colchicine. nih.gov

| Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.52 | nih.gov |

| MCF-7 (Breast Cancer) | 0.34 | nih.gov |

| HT-29 (Colon Cancer) | 0.86 | nih.gov |

Furthermore, bis(indolyl)methane (BIM) derivatives, which can be synthesized from indole and various aldehydes, are recognized for their applications in several anticancer therapies. acs.org

The indole scaffold is present in well-established anti-inflammatory drugs, such as Indomethacin (B1671933), a derivative of indol-3-ylacetic acid used to treat rheumatoid arthritis. mdpi.com This has spurred further research into novel indole derivatives as potential anti-inflammatory agents. nih.gov

Inflammation and oxidative stress are often linked, and compounds that target pathways common to both are of significant interest. nih.gov A study focused on N-substituted indole derivatives linked to different heterocyclic moieties found several compounds with potent anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory effects were evaluated in both acute (carrageenan-induced paw edema) and chronic (formalin-induced inflammation) models. The compounds' likely mechanism of action involves the inhibition of the COX-2 enzyme. nih.gov

| Compound | Activity Model | Potency | Reference |

|---|---|---|---|

| 12c | Acute Inflammation | Most potent | nih.gov |

| 13b | Chronic Inflammation | Most potent | nih.gov |

Another class of compounds, indanone acetic acid adducts with a pyrazolone (B3327878) ring, has also shown anti-inflammatory and analgesic activities. researchgate.net

The search for new antimicrobial agents to combat drug resistance is a global health priority, and indole derivatives have emerged as a promising source of such compounds. nih.govnih.gov

A series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and evaluated for their antimicrobial potential. nih.gov Several of these compounds displayed significant antibacterial activity against a panel of pathogenic bacteria, with minimum inhibitory concentration (MIC) values comparable to the standard drug, Ciprofloxacin, in some cases. The presence of electron-withdrawing groups on the aromatic ring was noted to have a positive impact on antibacterial activity. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5e | Pseudomonas aeruginosa | 3.12 | nih.gov |

| 5f | Klebsiella pneumoniae | 3.12 | nih.gov |

| 5b | Staphylococcus aureus (MRSA) | 12.5 | nih.gov |

| 5g | Staphylococcus aureus (MRSA) | 6.25 | nih.gov |

In another study, 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were synthesized and found to have better antibacterial potency than ampicillin (B1664943) against all tested bacteria, including resistant strains of MRSA, P. aeruginosa, and E. coli. nih.gov These compounds also demonstrated significantly higher antifungal activity than the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov

Indole derivatives are recognized for their antioxidant capabilities, which are often attributed to the electron-rich nature of the indole ring that allows it to act as a scavenger of free radicals. nih.gov

Schiff bases derived from Indole-3-acetic acid have demonstrated good antioxidant potential in various assays, including total antioxidant capacity (TAC) and total reducing power (TRP). nih.gov Specifically, compound 5b was the most active in a free radical scavenging assay. nih.gov Similarly, a study on N-substituted indole derivatives identified compounds 11a and 12c as the most potent antioxidants when compared to the standard, ascorbic acid, in a DPPH assay. nih.gov

Marine sponges have also yielded monomeric and dibromoindole derivatives, such as (1H-indol-3-yl) oxoacetamide and N-methyl-5,6-dibromotryptamine, which possess antioxidant potential. mdpi.com

Certain indole derivatives have shown potential in the management of diabetes. nih.gov The plant Rhazya stricta, which is rich in indole alkaloids, has been traditionally used for diabetes. nih.gov Scientific studies have shown that extracts from this plant can inhibit enzymes like DPP-IV and β-secretase, which are relevant targets in diabetes therapy. nih.gov In animal models, these extracts led to a significant reduction in blood glucose and HbA1c levels. nih.gov GCMS analysis of the plant's extracts identified a variety of phytochemicals, including indole-containing compounds, which are thought to contribute to these antidiabetic effects. nih.gov

Furthermore, a series of indol-1-yl acetic acids have been designed and synthesized to act as peroxisome proliferator-activated receptor (PPAR) agonists. nih.gov PPARs, particularly PPAR-gamma, are key regulators of glucose and lipid metabolism, and their agonists are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.gov

The pharmacological scope of indole derivatives extends to other important therapeutic areas.

Antiviral Activity: The indole nucleus is a feature of some antiviral drugs. Delavirdine is an indole-containing non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV type 1. mdpi.com Other synthetic derivatives containing moieties like isothiazole (B42339) rings attached to a carboxylic acid group have also been noted for their potential antiviral applications. jmchemsci.com

Antihypertensive and Vasodilator Effects: While direct evidence for antihypertensive effects of simple indole acetic acids is limited in the provided literature, related compounds have shown effects on the vascular system. For instance, a clinical-pharmacological study was conducted on moxisylyte, an acetic acid ester derivative, for its effects on regional blood flow, classifying it as a vasodilator agent. nih.gov

Serotonergic Activity: Many indole derivatives are structurally related to the neurotransmitter serotonin (B10506). This has led to the development of drugs like Zolmitriptan, a triptan and tryptamine (B22526) derivative used for the acute treatment of migraines. wikipedia.org Its mechanism involves acting as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors. wikipedia.org

Specific Biological Activities of (4-Methyl-1H-indol-1-yl)acetic Acid

Analysis of Reported Bioactivity Profiles

A comprehensive search of scientific databases reveals no specific reports detailing the bioactivity profile of this compound. Consequently, no data table of reported bioactivities can be compiled at this time. Research into this compound would be foundational, establishing its basic biological effects for the first time.

Comparison with Structurally Related Indole-1-yl-acetic Acid Derivatives

The biological activities of indole-1-yl-acetic acid derivatives are significantly influenced by the nature and position of substituents on the indole ring. For instance, derivatives of the isomeric indole-3-acetic acid are well-known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

To understand the potential of this compound, a comparative analysis with structurally similar compounds is necessary. The table below outlines the observed activities of various indole-1-yl-acetic acid derivatives, which could serve as a predictive reference for future studies on the 4-methyl analogue.

| Compound/Derivative | Observed Biological Activities |

| Indole-1-yl-acetic acid | General precursor for various biologically active derivatives. |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Aldose reductase inhibitor, potential for diabetes-related complications. |

| Indole-3-acetic acid derivatives | Anticancer, antioxidant, antibacterial, antifungal, anti-inflammatory. |

| N-substituted indole analogues | Anti-inflammatory and analgesic activities. |

This table is illustrative and based on the general activities of the compound classes. Specific activities can vary greatly between individual derivatives.

Molecular Mechanisms of Action and Target Identification

The precise molecular mechanisms of this compound are yet to be elucidated due to the lack of specific research. However, based on the known interactions of related compounds, several potential targets and pathways can be hypothesized.

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Indole-based molecules are known to interact with a wide array of biological targets. The potential interactions of this compound could include:

| Potential Biological Target | Predicted Interaction |

| Enzymes | Inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases, or kinases, which are often implicated in inflammation and cancer. |

| Receptors | Modulation of nuclear receptors or G-protein coupled receptors, influencing various signaling cascades. |

| Nucleic Acids | Intercalation with DNA or binding to specific DNA sequences, potentially leading to cytotoxic effects in cancer cells. |

This table represents potential interactions based on the activities of structurally related indole derivatives and requires experimental validation for this compound.

Structure Activity Relationship Sar Studies of 4 Methyl 1h Indol 1 Yl Acetic Acid

Importance of Substituent Position and Nature on Indole (B1671886) Ring System

The biological activity of indole derivatives is significantly influenced by the position and chemical nature of substituents on the indole ring. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers several positions for substitution (N1, C2, C3, C4, C5, C6, and C7). The electronic properties and steric bulk of substituents at these positions can dramatically alter the molecule's interaction with biological targets.

In the context of indole acetic acid derivatives, the pharmacophore generally consists of the indole ring, a carboxamide or carboxylic acid group, and often a sulfonate group, all of which are crucial for their primary inhibitory activity. nih.govrsc.org Modifications to this basic scaffold can lead to a significant increase in the inhibitory potential of the synthesized compounds. nih.govrsc.org For instance, the introduction of electronegative groups like halogens (e.g., fluorine, chlorine) can enhance the potency of indole acetic acid derivatives by altering their electronic distribution and, consequently, their binding affinity to target enzymes. nih.gov

Impact of Methyl Group at Position 4 on Biological Activity

The presence of a methyl group at the C4 position of the indole ring in (4-methyl-1H-indol-1-yl)acetic acid is a key structural feature that can modulate its biological activity. The methyl group, being an electron-donating group, can influence the electronic properties of the indole ring system. This, in turn, can affect the molecule's pKa, lipophilicity, and its ability to engage in various non-covalent interactions with its biological target.

In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a methyl group at the 4-position of the benzothiazine ring (analogous to the indole ring) was a common feature in compounds exhibiting analgesic and anti-inflammatory activities. nih.gov While direct studies on the impact of the 4-methyl group in indole-1-acetic acids are limited, research on related indole derivatives provides valuable insights. For example, in a series of indole-3-carboxamides, the presence of a methyl group on the indole ring was found to be compatible with potent activity as cannabinoid CB1 receptor agonists.

Role of the Acetic Acid Moiety and its Derivatives

The acetic acid moiety attached to the N1 position of the indole ring in this compound is a critical functional group that plays a pivotal role in the molecule's biological activity. This carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionization state at physiological pH is crucial for its interaction with biological targets.

In many biologically active indole derivatives, the carboxylic acid group is a key pharmacophoric feature. For instance, in the case of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), an indole-3-acetic acid derivative, the carboxylic acid is essential for its activity as a cyclooxygenase (COX) inhibitor. nih.gov Modifications of this group, such as esterification or amidation, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Studies on various indole acetic acid derivatives have shown that the acetic acid side chain is a versatile handle for chemical modification. For example, converting the carboxylic acid to an amide can introduce new points of interaction with a target receptor and can also modulate properties like solubility and cell permeability. rsc.org In a series of indole acetic acid sulfonate derivatives, the presence of both the carboxamide and sulfonate groups was found to be important for their inhibitory activity against ectonucleotidases. nih.govrsc.org Furthermore, the conversion of indole-3-acetic acid (IAA) to its methyl ester (MeIAA) has been shown to be a mechanism of regulating its activity in plants, with MeIAA acting as an inactive form that can be hydrolyzed back to the active acid by esterases. nih.govnih.gov This highlights the critical role of the free carboxylic acid for biological function in that context.

Conformational Analysis and Binding Interactions

The three-dimensional conformation of this compound and its ability to adopt a specific orientation to bind to its biological target are crucial for its activity. The flexibility of the acetic acid side chain allows it to adopt various conformations, and the preferred conformation for binding will be dictated by the topology of the receptor's binding site.

Molecular modeling and conformational analysis are powerful tools to understand these interactions. For indole derivatives, the planarity of the indole ring and the rotational freedom around the bonds connecting the acetic acid moiety are key conformational parameters. The orientation of the carboxylic acid group relative to the indole ring, defined by torsion angles, can significantly influence binding affinity. unicamp.br

Docking studies of various indole derivatives into the active sites of their target enzymes have provided insights into the specific binding interactions. For example, in a study of indole acetic acid sulfonate derivatives as ectonucleotidase inhibitors, molecular docking revealed that the inhibitors engage in hydrogen bonding with key amino acid residues in the active site. nih.gov Specifically, interactions with residues like Lys255, Lys278, and Asn277 were observed, with the carbonyl oxygen of the carboxamide and the oxygen atoms of the sulfonyl group playing crucial roles. nih.gov The indole ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.gov For instance, π-cation, π-anion, and π-sulfur interactions were observed for some derivatives. nih.gov

Comparative SAR with Other Indole Acetic Acid Isomers (e.g., Indole-3-acetic acid)

A comparative analysis of the structure-activity relationships of this compound with its isomers, particularly the well-studied plant hormone indole-3-acetic acid (IAA), provides valuable insights into the influence of the substituent position on biological activity. The attachment point of the acetic acid side chain to the indole ring (N1 versus C3) fundamentally alters the molecule's shape, electronic properties, and potential biological targets.

Indole-3-acetic acid is the most common naturally occurring auxin, playing a central role in plant growth and development. unicamp.br Its biological activity is mediated through a complex signaling pathway involving the TIR1/AFB family of F-box proteins. nih.gov The structure of IAA, with the acetic acid at the C3 position, is optimized for binding to the auxin receptor pocket.

In contrast, indole-1-acetic acid derivatives, where the acetic acid is attached to the indole nitrogen, have a different spatial arrangement. This can lead to interactions with different biological targets or altered affinity for the same target. For instance, in a study on indole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), both indole-3-acetic acid and indole-1-yl-acetic acid showed some inhibitory activity, although it was weak. iiarjournals.org This suggests that both isomers can, to some extent, interact with the same enzyme, but the different positioning of the acetic acid group likely results in suboptimal binding compared to more potent inhibitors.

Furthermore, derivatives of indole-3-acetic acid have been extensively explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. nih.govnih.gov The wealth of SAR data available for indole-3-acetic acid derivatives provides a valuable benchmark for understanding the potential of their indole-1-acetic acid counterparts.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

For indole derivatives, QSAR studies have been successfully applied to model various biological activities, including their inhibitory effects on enzymes and their anticancer properties. ijpsi.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors that capture the topological, electronic, and steric properties of the molecules. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then used to build the QSAR models. ijpsi.org

A QSAR study on a series of substituted indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) demonstrated that quantum chemical descriptors can be effectively used to predict inhibitory activity. ijpsi.org The study found that an artificial neural network model provided the most accurate predictions. ijpsi.org In another QSAR study on isatin (B1672199) derivatives (which contain an indole core) as anticancer agents, descriptors related to the number of halogen atoms, secondary carbons, and lipophilicity were found to be important for cytotoxic activity.

Metabolic Pathways and Analytical Considerations

Potential Biotransformation of Indole (B1671886) Acetic Acid Derivatives

The metabolic fate of (4-methyl-1H-indol-1-yl)acetic acid has not been extensively detailed in publicly available research. However, by examining the biotransformation of the parent compound, indole-3-acetic acid (IAA), and other related indole derivatives, potential metabolic pathways can be inferred. The metabolism of these compounds is diverse, involving processes suchs as oxidation, degradation, and conjugation, carried out by both microorganisms and mammalian enzyme systems.

In mammals, indole compounds absorbed from the gut undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes. researchgate.net Indole itself is oxidized to various products, including 3-hydroxyindole (indoxyl), oxindole, isatin (B1672199), and 6-hydroxyindole. acs.orgnih.gov Specifically, CYP2A6, CYP2C19, and CYP2E1 have been identified as key enzymes in these transformations. researchgate.netnih.gov The resulting indoxyl is often conjugated with sulfate (B86663) and excreted in the urine as indoxyl sulfate. researchgate.netnih.gov Some pharmaceutical compounds with an indole structure, like Zolmitriptan, are also metabolized into an indole acetic acid derivative via CYP1A2 and monoamine oxidase A (MAO-A). wikipedia.org Similarly, N,N-dimethyltryptamine (DMT) is metabolized to indole-3-acetic acid. wikipedia.org Given this, it is plausible that this compound could undergo hydroxylation on the indole ring or the acetic acid side chain, mediated by CYP450 enzymes. The methyl group at the 4-position may influence the rate and regioselectivity of this oxidation.

Bacterial systems are well-known for their ability to degrade IAA, often utilizing it as a source of carbon and energy. nih.govplos.org Two primary aerobic degradation pathways have been identified, governed by the iac and iad gene clusters. plos.orgbiorxiv.org The iac gene cluster, found in bacteria like Pseudomonas putida, encodes enzymes that convert IAA through several intermediates to catechol. nih.govnih.gov This pathway involves the oxidation of the indole ring. nih.gov Another potential transformation is the conjugation of the carboxylic acid group of IAA with amino acids, forming conjugates like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu), a process observed in plants like Arabidopsis. nih.gov Furthermore, the carboxyl group can be methylated by enzymes such as IAMT1 (IAA carboxyl methyltransferase) to form methyl-IAA (MeIAA), which is considered an inactive form of the hormone that can be hydrolyzed back to IAA by esterases. nih.govescholarship.org It is conceivable that this compound could be similarly conjugated or methylated in biological systems.

Analytical Methods for Detection and Quantification in Biological Systems

The accurate detection and quantification of indole acetic acid derivatives in complex biological matrices such as plasma, urine, plant tissues, and microbial cultures are critical for understanding their metabolic pathways and physiological roles. nih.govbiocrates.com Due to the typically low concentrations of these compounds and the presence of interfering substances, highly sensitive and specific analytical methods are required. creative-proteomics.com

A range of analytical techniques has been developed, from traditional immunoassays to advanced chromatographic and spectrometric methods. creative-proteomics.com Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer high sensitivity for detecting specific molecules like IAA but may be less suitable for discovering novel, uncharacterized metabolites. creative-proteomics.com Spectroscopic methods, while simple and rapid, often lack the specificity needed for complex samples. creative-proteomics.com Consequently, the most powerful and widely used approaches involve the coupling of a separation technique, like chromatography, with a sensitive detection method, such as mass spectrometry. researchgate.net

Stable isotope labeling is a powerful strategy used in conjunction with these methods to trace metabolic pathways in vivo. plos.orgnih.gov By supplying organisms with precursors labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labels into downstream metabolites, providing direct evidence of biosynthetic and degradation pathways. plos.orgnih.gov

The identification and quantification of this compound and its potential metabolites rely heavily on the combination of chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the premier separation techniques, while mass spectrometry (MS) is the dominant tool for detection and structural elucidation. researchgate.net

Chromatographic Methods

Liquid chromatography, particularly HPLC and its ultra-high-performance version (UHPLC), is a cornerstone for analyzing non-volatile and thermally unstable compounds like indole acetic acid derivatives. researchgate.net It offers excellent separation of analytes from complex biological extracts. creative-proteomics.com Gas chromatography is also highly effective, especially for its high chromatographic resolution, but typically requires that non-volatile analytes like indole acetic acids be chemically modified (derivatized) to increase their volatility and thermal stability before analysis. thermofisher.com

Table 1: Chromatographic Techniques for Indole Acetic Acid Derivative Analysis

| Technique | Principle | Application for Indole Derivatives | Key Findings/Notes | Citations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Widely used for quantifying IAA and its precursors/metabolites in plant, microbial, and human samples. Can be coupled with various detectors (UV, Fluorescence, MS). | Enables separation of IAA from structurally similar compounds. Essential for analyzing non-volatile molecules. The use of reversed-phase C18 columns is common. | creative-proteomics.comresearchgate.netnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Used for profiling volatile and semi-volatile indole compounds. Requires derivatization (e.g., silylation, methylation) for non-volatile analytes like IAA to increase volatility. | Provides high separation efficiency and reproducible retention times. Often coupled with MS for robust compound identification. | researchgate.netthermofisher.commdpi.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative analysis and purification. | Used for preliminary identification and purification of indole compounds from extracts before analysis by other methods. | A simple and cost-effective method for initial screening. Spots can be scraped for further analysis. | plos.org |

Spectroscopic and Spectrometric Methods

Mass spectrometry, especially when coupled with chromatography (LC-MS and GC-MS), is the definitive technique for identifying and quantifying metabolites. nih.gov It provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for structural confirmation. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation of novel metabolites, although it is less sensitive than MS. acs.orgnih.gov

Table 2: Spectroscopic and Mass Spectrometric Techniques for Metabolite Identification

| Technique | Principle | Application for Indole Derivatives | Key Findings/Notes | Citations |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for molecular weight determination and structural analysis through fragmentation. | The primary tool for identifying and quantifying IAA and its metabolites. Used in tandem with LC or GC (LC-MS/MS, GC-MS). | Highly sensitive and specific. Can detect compounds at picogram levels. Different ionization sources (e.g., ESI, APCI) are chosen based on analyte polarity. Stable isotope labeling aids in tracking metabolic transformations. | acs.orgplos.orgnih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | Used for the definitive structural elucidation of purified indole metabolites. | Provides unambiguous structural information but requires larger sample amounts compared to MS. Used to confirm the identity of pigments like indigo (B80030) and indirubin (B1684374) formed from indole metabolism. | acs.orgnih.gov |

| UV/Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Used as a detector for HPLC to quantify known compounds with chromophores, like the indole ring. Also used to characterize products like indigoid pigments. | Simple and robust for quantification when analyte identity is known. The indole ring has a characteristic UV absorbance around 280 nm. | nih.govplos.org |

| Fluorescence Spectroscopy | Measures fluorescence from a sample following excitation with light. | Used as a highly sensitive and selective detector for HPLC, as indole compounds are naturally fluorescent. | Offers greater sensitivity than UV detection for fluorescent compounds. Excitation/emission wavelengths for IAA are typically around 280/340 nm. | creative-proteomics.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups present in a molecule. | Used as a complementary technique for the structural characterization of isolated compounds. | Helps in identifying key chemical bonds and functional groups within a molecule. | creative-proteomics.com |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (4-methyl-1H-indol-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize condensation reactions between 4-methylindole and haloacetic acid derivatives under reflux with acetic acid as a solvent. Sodium acetate can act as a catalyst to deprotonate intermediates, as demonstrated in analogous indole-acetic acid syntheses . Purification via recrystallization (e.g., from acetic acid) improves purity. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, indole N-H stretch ~3400 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C4, acetic acid side-chain coupling). DMSO-d₆ is ideal for resolving acidic protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. Challenges include crystal quality; optimize via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. What computational approaches predict the electronic and vibrational properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions, frontier molecular orbitals, and vibrational frequencies. Compare computed IR/Raman spectra with experimental data to validate tautomeric forms or conformational stability .

Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., albumin) immobilized on sensor chips.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding.

- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., enzymes like cyclooxygenase) .

Q. What experimental and theoretical strategies address contradictions in reported stability data for indole-acetic acid derivatives?

- Methodology :

- Accelerated Stability Studies : Expose the compound to heat, light, and humidity; analyze degradation products via LC-MS.

- pH-Dependent Studies : Assess stability in buffers (pH 2–10) to identify optimal storage conditions (e.g., dry, 4°C) .

- Quantum Mechanical Calculations : Predict degradation pathways (e.g., hydrolysis of the acetic acid moiety) using transition-state modeling .

Q. How can tautomerism or isomerism in this compound be experimentally validated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.